molecular formula C17H11NO2 B11857565 4-(3-Methyl-4-oxo-4H-chromen-2-yl)benzonitrile

4-(3-Methyl-4-oxo-4H-chromen-2-yl)benzonitrile

Cat. No.: B11857565
M. Wt: 261.27 g/mol
InChI Key: WHNAEROJXWYKEO-UHFFFAOYSA-N
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Description

4-(3-Methyl-4-oxo-4H-chromen-2-yl)benzonitrile is a chemical compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have garnered significant interest due to their versatile biological and pharmacological activities. This compound, in particular, is characterized by the presence of a chromenone core fused with a benzonitrile moiety, making it a valuable scaffold in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-4-oxo-4H-chromen-2-yl)benzonitrile typically involves the condensation of 3-methyl-4-oxo-4H-chromen-2-carbaldehyde with benzonitrile under basic conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-4-oxo-4H-chromen-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of chromenone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

4-(3-Methyl-4-oxo-4H-chromen-2-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-4-oxo-4H-chromen-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-4-oxo-4H-chromen-2-yl)benzonitrile stands out due to its unique combination of a chromenone core and a benzonitrile moiety. This structural feature imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H11NO2

Molecular Weight

261.27 g/mol

IUPAC Name

4-(3-methyl-4-oxochromen-2-yl)benzonitrile

InChI

InChI=1S/C17H11NO2/c1-11-16(19)14-4-2-3-5-15(14)20-17(11)13-8-6-12(10-18)7-9-13/h2-9H,1H3

InChI Key

WHNAEROJXWYKEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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